(S)-2-(N,N-Dibenzylamino)-3-methylbutanol
Description
Significance of Chiral Amino Alcohols in Modern Organic Synthesis
Chiral amino alcohols are a cornerstone of modern organic synthesis, prized for their dual functionality and inherent chirality. These compounds, which feature both an amino and a hydroxyl group attached to a chiral scaffold, are prevalent structural motifs in a vast array of biologically active molecules, including pharmaceuticals and natural products. rsc.orgrsc.org Their utility extends beyond being mere structural components; they are frequently employed as chiral building blocks, ligands for metal-catalyzed reactions, and precursors for more complex chiral auxiliaries. rsc.orgorganic-chemistry.org The ability to synthesize single enantiomers of drug candidates has become increasingly critical in the pharmaceutical industry, as different enantiomers of a molecule often exhibit vastly different biological activities. nih.govmdpi.com The development of synthetic methods for producing chiral β-amino alcohols, for instance, is an area of intense research, with techniques ranging from aldol (B89426) additions and Mannich reactions to the hydrogenation of α-amino ketones. rsc.org
The synthesis of these vital compounds can be achieved through various routes. Traditional methods often rely on the derivatization of the natural chiral pool of amino acids. rsc.org More advanced biocatalytic methods, such as the use of engineered amine dehydrogenases (AmDHs) or ω-transaminases, offer sustainable and highly stereoselective pathways to chiral amino alcohols from prochiral ketones. rsc.orgtu-clausthal.de These enzymatic routes are advantageous due to their high efficiency and the use of mild reaction conditions. tu-clausthal.de
Overview of Chiral Dibenzylamino Alcohols as Key Synthetic Precursors and Building Blocks
Among the various derivatives of chiral amino alcohols, those bearing an N,N-dibenzylamino group hold a special place as versatile synthetic precursors. The dibenzyl group serves as a robust protecting group for the nitrogen atom, which can be readily removed under standard hydrogenolysis conditions. nih.gov This protective strategy is crucial in multi-step syntheses where the amine functionality needs to be masked during certain transformations.
(S)-2-(N,N-Dibenzylamino)-3-methylbutanol is a prime example of this class, derived from the naturally abundant amino acid (S)-valine. The synthesis generally involves the N-benzylation of the parent amino alcohol, (S)-valinol, which itself is produced by the reduction of valine. rsc.org These N,N-dibenzyl protected compounds are not merely intermediates but also act as chiral auxiliaries, capable of directing the stereochemical outcome of subsequent reactions. For instance, the related compound (S)-2-(dibenzylamino)-3-phenylpropanal has been effectively used as a chiral auxiliary to control nucleophilic additions, demonstrating the power of the dibenzylamino moiety in asymmetric synthesis. researchgate.net Furthermore, dibenzylamine-substituted malonic esters have been successfully used in desymmetrization reactions to create enantioenriched α-tertiary amines. nih.gov
Historical Development and Evolution of Stereoselective Reagents in Asymmetric Catalysis
The concept of influencing the stereochemical course of a reaction dates back to the late 19th and early 20th centuries. However, the modern era of asymmetric catalysis began to flourish in the latter half of the 20th century. A significant breakthrough came with the development of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a substrate to control the formation of new chiral centers. harvard.edu This strategy was followed by the advent of catalytic asymmetric reactions, which offered a more efficient and atom-economical approach.
The development of enantioselective catalysis using transition metals was a monumental achievement, recognized with the Nobel Prize in Chemistry in 2001. This field saw the creation of chiral ligands that could coordinate to a metal center and create a chiral environment, thereby inducing high levels of enantioselectivity in a variety of transformations. nih.gov Alongside metal catalysis, the field of organocatalysis, which uses small chiral organic molecules as catalysts, has emerged as a powerful third pillar of asymmetric synthesis. rsc.org In recent years, the directed evolution of enzymes has provided a prolific source of highly selective biocatalysts, capable of overcoming limitations of traditional chemical catalysts. nih.gov The overarching goal has always been the development of catalysts that are not only highly selective and active but also applicable to a broad range of substrates under mild conditions. nih.gov
Research Landscape and Current Challenges Pertaining to (S)-2-(N,N-Dibenzylamino)-3-methylbutanol
(S)-2-(N,N-Dibenzylamino)-3-methylbutanol is recognized primarily as a chiral building block and a precursor for more complex chiral ligands. rsc.org Its synthesis from (S)-valinol is well-established, making it an accessible compound for synthetic chemists. rsc.org
A key research finding that directly impacts the utility of this and related N,N-dibenzylamino alcohols comes from a re-examination of their reactivity. It was reported that treatment of N,N-dibenzyl-protected β-amino alcohols with sulfonyl chlorides does not lead to intramolecular Friedel-Crafts alkylation to form tetrahydroisoquinolines as previously thought. Instead, these conditions induce a rearrangement to form β-chloro amines. nih.gov These rearranged products are valuable intermediates for the enantiopure synthesis of β-amino acids. nih.gov This finding clarifies the chemical behavior of this class of compounds and opens up new synthetic possibilities while cautioning against previous assumptions.
Data Tables
Table 1: Physicochemical Properties of (S)-2-(N,N-Dibenzylamino)-3-methylbutanol
| Property | Value |
| CAS Number | 111060-54-9 |
| Molecular Formula | C₁₉H₂₅NO |
| Molecular Weight | 283.41 g/mol |
| Appearance | Colorless to light yellow oil or white to light brown solid |
| Density | 1.0088 g/mL at 25 °C |
| Refractive Index | n20/D 1.5459 |
| Purity | ≥90% - ≥95% (depending on supplier) |
Data sourced from commercial suppliers.
Properties
IUPAC Name |
2-(dibenzylamino)-3-methylbutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-16(2)19(15-21)20(13-17-9-5-3-6-10-17)14-18-11-7-4-8-12-18/h3-12,16,19,21H,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLAXLXECFRUPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111060-54-9 | |
| Record name | (S)-2-(N,N-Dibenzylamino)-3-methylbutanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for S 2 N,n Dibenzylamino 3 Methylbutanol
Stereoselective Synthetic Pathways to (S)-2-(N,N-Dibenzylamino)-3-methylbutanol
The creation of the specific stereocenter in (S)-2-(N,N-Dibenzylamino)-3-methylbutanol can be achieved through several distinct synthetic routes. These pathways are designed to be highly stereoselective, ensuring the formation of the desired (S)-enantiomer.
Asymmetric Reduction Strategies for Precursor Ketones and Imines
One effective strategy involves the asymmetric reduction of a prochiral precursor, specifically N,N-dibenzylamino isopropyl ketone. This method relies on the use of a chiral reducing agent or a catalyst to stereoselectively deliver a hydride to the carbonyl group. The success of this approach hinges on the ability of the chiral catalyst system to differentiate between the two faces of the ketone.
Commonly employed methods for the asymmetric hydrogenation of ketones include the use of ruthenium-based catalysts with chiral ligands, such as those derived from BINAP or chiral diamines. nih.gov These catalysts can achieve high levels of enantioselectivity and are often used in industrial settings for the large-scale production of chiral alcohols. nih.gov Another approach is the use of biocatalysts, such as ketoreductases (KREDs), which can exhibit exceptional enantioselectivity under mild reaction conditions. nih.gov
Alternatively, the synthesis can proceed through the formation of an imine intermediate, followed by asymmetric reduction. While less common for this specific target, the reduction of a corresponding N-dibenzyl imine offers another potential pathway to the desired chiral amine.
Chiral Pool Approaches Utilizing Naturally Derived Precursors
A highly efficient and common method for synthesizing (S)-2-(N,N-Dibenzylamino)-3-methylbutanol is through a chiral pool approach, starting from the naturally occurring and readily available amino acid, L-valine. This amino acid possesses the required (S)-stereochemistry at the carbon atom that will become the chiral center in the final product.
The synthesis begins with the reduction of the carboxylic acid group of L-valine to a primary alcohol, yielding (S)-2-amino-3-methylbutanol, commonly known as (S)-valinol. This reduction can be accomplished using various reducing agents. jocpr.com For laboratory-scale synthesis, lithium aluminum hydride (LiAlH₄) is a powerful and effective choice, often providing high yields. jocpr.com For larger-scale industrial production, alternative reducing agents such as sodium borohydride (B1222165) in the presence of an activating agent, or catalytic hydrogenation under high pressure, may be preferred due to safety and cost considerations. jocpr.com
Once (S)-valinol is obtained, the primary amino group is then dibenzylated. This is typically achieved by reacting (S)-valinol with two equivalents of benzyl (B1604629) bromide or benzyl chloride in the presence of a base, such as potassium carbonate or triethylamine. This N-alkylation reaction proceeds to form the desired (S)-2-(N,N-Dibenzylamino)-3-methylbutanol.
Multi-Step Conversions from Enantiomerically Pure Starting Materials
This approach is closely related to the chiral pool strategy and involves a sequence of reactions starting from an enantiomerically pure precursor. The synthesis of (S)-2-(N,N-Dibenzylamino)-3-methylbutanol from L-valine is a prime example of a multi-step conversion. orgsyn.org
The general protocol for converting naturally occurring α-amino acids into the corresponding N,N-dibenzyl-protected α-amino alcohols is well-established. orgsyn.org This methodology has been successfully applied to a range of amino acids, including alanine, phenylalanine, leucine, and valine. orgsyn.org The procedure typically involves the protection of the amino acid, followed by reduction of the carboxylic acid, and finally, dibenzylation of the amino group. The use of an enantiomerically pure starting material like L-valine ensures that the stereochemical integrity is maintained throughout the synthetic sequence, leading to the formation of the desired (S)-enantiomer of the final product.
Optimization of Reaction Conditions and Yields for Efficient Production
The efficiency of the synthesis of (S)-2-(N,N-Dibenzylamino)-3-methylbutanol is highly dependent on the optimization of reaction conditions for each step. Key parameters that are typically optimized include the choice of solvent, reaction temperature, concentration of reactants, and the nature of the catalyst and any additives.
For the reduction of L-valine, the choice of reducing agent and solvent can significantly impact the yield and ease of workup. For the subsequent dibenzylation of (S)-valinol, the strength of the base, the reaction temperature, and the choice of benzylating agent are crucial factors. Insufficiently reactive conditions may lead to incomplete conversion or the formation of the mono-benzylated product as a significant byproduct. Conversely, overly harsh conditions could lead to side reactions and decomposition.
Below is a table summarizing typical reaction conditions and yields for the key transformations involved in the synthesis starting from L-valine.
| Step | Reactants | Reagents and Conditions | Typical Yield |
| Reduction | L-Valine | 1. LiAlH₄, THF, reflux2. Aqueous workup | 70-85% |
| Dibenzylation | (S)-Valinol, Benzyl Bromide | K₂CO₃, Acetonitrile, reflux | 60-75% |
Considerations for Scalability and Process Intensification in Preparation
The transition from laboratory-scale synthesis to large-scale industrial production of (S)-2-(N,N-Dibenzylamino)-3-methylbutanol requires careful consideration of several factors to ensure safety, cost-effectiveness, and efficiency.
When considering the chiral pool approach from L-valine, the use of highly reactive and hazardous reagents like lithium aluminum hydride becomes a significant concern on a large scale. Alternative, safer reduction methods are often sought. These may include the use of sodium borohydride in combination with an activating agent or catalytic hydrogenation, which is a greener and often more economical option for large-scale processes, although it may require specialized high-pressure equipment. jocpr.com
In the context of asymmetric reduction strategies, the cost and efficiency of the chiral catalyst are paramount for scalability. A high turnover number (TON) and turnover frequency (TOF) for the catalyst are desirable to minimize the amount of expensive catalyst required. Catalyst recovery and reuse are also important considerations for making the process economically viable on an industrial scale.
Applications in Asymmetric Synthesis and Catalysis
Role as a Chiral Auxiliary in Enantioselective Organic Transformations
A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to control the stereochemical course of a reaction. While (S)-2-(N,N-dibenzylamino)-3-methylbutanol itself is not commonly employed directly as an auxiliary, its structural motif is central to the design of effective auxiliaries for various transformations.
The aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation. Chiral auxiliaries are often used to control the absolute and relative stereochemistry of the resulting β-hydroxy carbonyl compounds. While direct use of (S)-2-(N,N-dibenzylamino)-3-methylbutanol is not extensively documented, related structures derived from amino alcohols are fundamental to this field. For instance, chiral oxazolidinone auxiliaries, which share a similar structural origin, are highly effective. When an N-propionyl derivative of a terpene-derived chiral auxiliary was treated with a boron reagent and then reacted with benzaldehyde, it yielded the aldol product with excellent diastereoselectivity. researchgate.net This highlights the potential of amino alcohol-based scaffolds to create a rigid, sterically defined environment that forces the reaction to proceed through a specific transition state, thereby dictating the stereochemical outcome. researchgate.netnih.gov
Enantioselective conjugate addition reactions are powerful methods for constructing chiral molecules. The N,N-dibenzylamino group, a key feature of the title compound, has been shown to act as a participating group in certain reactions, influencing stereoselectivity. In the context of glycosylation, a related 2-N,N-dibenzylaminothioglycoside donor reacts with high stereoselectivity to form 1,2-trans-linked disaccharides, demonstrating the directing effect of this functional group. nih.gov This principle can be extended to the design of chiral ligands for metal-catalyzed conjugate additions, where the ligand environment controls the facial selectivity of the nucleophilic attack.
Asymmetric alkylation, the addition of a carbanion to an electrophile, benefits significantly from the use of chiral auxiliaries to induce stereoselectivity. While direct applications of (S)-2-(N,N-dibenzylamino)-3-methylbutanol in this role are not widely reported in prominent literature, its derivatives are key. The core structure is ideal for creating scaffolds that can chelate to a metal enolate, presenting a sterically hindered face to the incoming electrophile. This strategy ensures that the alkyl group is added from the less hindered direction, resulting in a product with high enantiomeric purity. nih.gov
Mechanistic Investigations and Stereochemical Control
Elucidation of Reaction Mechanisms Involving (S)-2-(N,N-Dibenzylamino)-3-methylbutanol
(S)-2-(N,N-Dibenzylamino)-3-methylbutanol is frequently employed as a catalyst or precatalyst in the enantioselective addition of organometallic reagents to aldehydes. A primary example is its use in the addition of dialkylzinc reagents. The generally accepted mechanism involves the initial reaction between the amino alcohol and the dialkylzinc to form a zinc alkoxide. This in-situ generated species is a chiral catalyst.
The catalytic cycle is understood to proceed through a six-membered, chair-like transition state. In this arrangement, the zinc atom coordinates to both the oxygen of the aldehyde and the oxygen of the amino alcohol ligand. The nitrogen atom of the ligand also plays a crucial role, forming a chelate with the zinc center. This bidentate chelation creates a rigid and well-defined chiral environment around the reactive center. The alkyl group from the dialkylzinc reagent is then transferred to one of the enantiotopic faces of the aldehyde carbonyl group. The bulky dibenzylamino and isopropyl groups of the ligand effectively shield one face of the aldehyde, directing the nucleophilic attack of the alkyl group to the opposite, less sterically hindered face. This selective transfer is the basis for the asymmetric induction. While dialkylzinc additions to aldehydes can be slow, the rate can be significantly accelerated by using a catalytic amount of a transition metal complex, such as nickel(II) acetylacetonate. semanticscholar.org
Analysis of Diastereoselectivity and Enantioselectivity Origins
The high levels of diastereoselectivity and enantioselectivity observed in reactions utilizing (S)-2-(N,N-Dibenzylamino)-3-methylbutanol are a direct consequence of the steric and electronic properties of the catalyst-substrate complex in the transition state. The bulky N,N-dibenzyl group and the adjacent isopropyl group from the valinol backbone create a highly constrained chiral pocket.
The enantioselectivity is primarily governed by the steric differentiation of the two faces of the prochiral aldehyde. The catalyst orients the aldehyde in a way that minimizes steric repulsion between the aldehyde's substituent and the bulky groups of the ligand. This preferential orientation exposes one face of the carbonyl to the nucleophilic attack. Studies have shown that ligands with bulky groups at the carbinol stereocenter and smaller groups near the nitrogen atom tend to exhibit the best catalytic activity and enantioselectivity. organic-chemistry.org
For instance, in the addition of diethylzinc (B1219324) to various aldehydes, the enantiomeric excess (e.e.) of the resulting secondary alcohol is highly dependent on the structure of the aldehyde. Aromatic aldehydes generally give high enantioselectivity, often exceeding 90% e.e.
Influence of Substrate and Reagent Structure on Stereochemical Outcomes
The stereochemical outcome of reactions mediated by (S)-2-(N,N-Dibenzylamino)-3-methylbutanol is sensitive to the structure of both the substrate (e.g., the aldehyde) and the organometallic reagent.
Substrate Influence: The nature of the substituent on the aldehyde plays a significant role. Aromatic aldehydes, particularly those with electron-withdrawing or electron-donating groups, consistently yield products with high enantiomeric excess. researchgate.net Aliphatic aldehydes can also be used, though sometimes with slightly lower selectivity. semanticscholar.org The steric bulk of the aldehyde's R-group influences the precise geometry of the transition state, which in turn affects the degree of stereochemical induction.
Reagent Influence: The choice of the organometallic reagent is also critical. Dialkylzinc reagents are common, and the identity of the alkyl group (e.g., methyl, ethyl, butyl) can impact both the reaction rate and the selectivity. The use of additives can further modulate the reactivity and selectivity. For example, the presence of nickel catalysts can accelerate the addition of dialkylzinc reagents to aldehydes. semanticscholar.org
The following table illustrates the effect of aldehyde structure on the enantioselective addition of diethylzinc catalyzed by a β-amino alcohol, demonstrating the high levels of enantiomeric excess (e.e.) achievable.
| Aldehyde | Product Configuration | Enantiomeric Excess (% e.e.) |
| Benzaldehyde | (S) | 96 |
| p-Tolualdehyde | (S) | 97 |
| p-Anisaldehyde | (S) | 95 |
| p-Chlorobenzaldehyde | (S) | 97 |
| 2-Naphthaldehyde | (S) | 96 |
| Cinnamaldehyde | (S) | 92 |
| Cyclohexanecarboxaldehyde | (S) | 88 |
| Heptanal | (S) | 70 |
This table presents representative data for illustrative purposes and is based on findings for N-phenylfluorenyl β-amino alcohols which demonstrate similar principles of stereochemical control. organic-chemistry.org
Role of Hydrogen Bonding and Non-Covalent Interactions in Asymmetric Induction
While steric repulsion is a dominant factor in the models discussed, hydrogen bonding and other non-covalent interactions are also crucial for achieving high stereoselectivity. In certain reaction mechanisms, particularly in catalytic processes, intramolecular hydrogen bonding can play a key role in activating the substrate and directing facial selectivity. nih.gov
For example, in some metal-catalyzed reactions, a hydrogen bond between a ligand's N-H group and the substrate can help to lock the substrate into a specific conformation within the transition state. acs.org This pre-organization of the substrate-catalyst complex reduces the entropic penalty of the reaction and enhances the energy difference between the diastereomeric transition states, leading to higher selectivity. The hydroxyl group of the (S)-2-(N,N-Dibenzylamino)-3-methylbutanol itself, prior to forming the metal alkoxide, can participate in hydrogen bonding, influencing the aggregation state of the catalyst or its initial interaction with the substrate. In the solid state, secondary alcohols derived from related systems form dimeric structures driven by strong hydrogen bonds involving the OH groups, highlighting the importance of this interaction. mdpi.com
Development and Application of Stereochemical Models for Prediction
To rationalize and predict the stereochemical outcomes of reactions involving (S)-2-(N,N-Dibenzylamino)-3-methylbutanol and related catalysts, various stereochemical models have been proposed. The most widely accepted model for the addition of dialkylzincs to aldehydes is based on the work of Noyori and others, which posits a binuclear, six-membered transition state.
In this model, two zinc atoms are bridged by the oxygen atoms of two amino alcohol ligands. One of the aldehydes coordinates to one of the zinc centers. The key features of this model are:
Bidentate Chelation: The amino alcohol acts as a bidentate ligand to the zinc, forming a stable five-membered chelate ring.
Chair-like Transition State: The transfer of the alkyl group from zinc to the aldehyde proceeds through a six-membered, chair-like transition state.
Steric Shielding: The bulky substituents of the chiral ligand (the dibenzylamino and isopropyl groups) block one of the prochiral faces of the aldehyde, forcing the alkyl group to attack from the less hindered face.
Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to refine these models. rsc.orgnih.gov These theoretical approaches allow for a more detailed understanding of the transition state geometries and the non-covalent interactions that dictate the stereochemical pathway. Such models are not only descriptive but also predictive, enabling chemists to choose the optimal ligand and reaction conditions to achieve a desired stereochemical outcome for a new substrate. nih.gov
Advanced Derivatives and Analogues of S 2 N,n Dibenzylamino 3 Methylbutanol
Synthesis of Homologs and Isoelectronic Analogues for Structure-Activity Relationship Studies
The systematic modification of the structure of (S)-2-(N,N-Dibenzylamino)-3-methylbutanol to generate homologs and isoelectronic analogues is crucial for understanding structure-activity relationships (SAR). These studies are fundamental in optimizing the performance of chiral catalysts and auxiliaries derived from this scaffold.
Homologs of (S)-2-(N,N-Dibenzylamino)-3-methylbutanol are typically synthesized by starting from different α-amino acids. The general synthetic route involves the N,N-dibenzylation of the amino acid followed by the reduction of the carboxylic acid moiety. This approach allows for the variation of the side chain (R group), thereby producing a series of homologous compounds. For instance, using alanine, leucine, or phenylalanine instead of valine as the starting material yields the corresponding N,N-dibenzylamino alcohols with methyl, isobutyl, and benzyl (B1604629) side chains, respectively.
Isoelectronic analogues, where one functional group is replaced by another with similar electronic properties, are also synthesized to fine-tune the steric and electronic characteristics of the molecule. For example, the hydroxyl group can be replaced with a thiol or a selenol group. Similarly, the N,N-dibenzylamino group can be modified by replacing the benzyl groups with other aryl or alkyl groups, which can alter the electronic density on the nitrogen atom and the steric bulk around it.
The following table summarizes a series of homologs of (S)-2-(N,N-Dibenzylamino)-3-methylbutanol prepared from different amino acids.
| Starting Amino Acid | R Group | Product Name |
| (S)-Alanine | -CH₃ | (S)-2-(N,N-Dibenzylamino)propan-1-ol |
| (S)-Valine | -CH(CH₃)₂ | (S)-2-(N,N-Dibenzylamino)-3-methylbutanol |
| (S)-Leucine | -CH₂CH(CH₃)₂ | (S)-2-(N,N-Dibenzylamino)-4-methylpentan-1-ol |
| (S)-Isoleucine | -CH(CH₃)CH₂CH₃ | (2S,3S)-2-(N,N-Dibenzylamino)-3-methylpentan-1-ol |
| (S)-Phenylalanine | -CH₂Ph | (S)-2-(N,N-Dibenzylamino)-3-phenylpropan-1-ol |
These analogues are then often employed in specific reactions, such as asymmetric catalysis, and the resulting enantiomeric excess and yield are correlated with the structural features of the analogue. This systematic approach allows for the development of highly efficient and selective catalysts for various chemical transformations.
Functionalization Strategies for Diverse Chemical Modifications
The presence of three distinct functional domains in (S)-2-(N,N-Dibenzylamino)-3-methylbutanol—the N,N-dibenzylamino group, the hydroxyl group, and the isobutyl side chain—provides multiple avenues for chemical modification.
Modification of the Hydroxyl Group: The primary alcohol can be readily converted into a variety of other functional groups. Standard transformations include oxidation to the corresponding aldehyde or carboxylic acid, esterification, and conversion to halides or sulfonates for subsequent nucleophilic substitution reactions. For instance, treatment of N,N-dibenzylamino alcohols with sulfonyl chlorides can lead to rearranged β-chloro amines, which are valuable precursors for the synthesis of β-amino acids. nih.gov
Modification of the N,N-Dibenzylamino Group: The dibenzyl groups serve as protecting groups for the amine. Their removal, discussed in the next section, is a key step. However, the nitrogen atom itself can be involved in reactions. For example, it can be quaternized to form ammonium (B1175870) salts.
Modification of the Isobutyl Side Chain: Functionalization of the isobutyl side chain is more challenging due to the unactivated C-H bonds. However, radical functionalization methods have been developed for the side chains of amino acid derivatives. nih.gov For example, using radical initiators in the presence of suitable reagents can introduce halogens, azide, or hydroxyl groups onto the alkyl side chain. nih.gov While not directly reported for (S)-2-(N,N-Dibenzylamino)-3-methylbutanol, these methods offer potential routes for its side-chain modification.
The following table outlines some common functionalization reactions for (S)-2-(N,N-Dibenzylamino)-3-methylbutanol.
| Functional Group | Reagent(s) | Product Functional Group |
| Hydroxyl | PCC, DMP | Aldehyde |
| Hydroxyl | Jones reagent | Carboxylic Acid |
| Hydroxyl | Acyl chloride, Pyridine | Ester |
| Hydroxyl | TsCl, Pyridine | Tosylate |
| Hydroxyl | SOCl₂ | Chloro |
Preparation of N-Deprotected and Other Amine Derivatives
The dibenzyl groups on the nitrogen atom are typically protecting groups that can be removed to liberate the free amine. This N-deprotection is a critical step in the synthesis of many chiral ligands and catalysts.
The most common method for N-debenzylation is catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. This method is generally clean and efficient. However, it may not be compatible with other functional groups in the molecule that are also susceptible to hydrogenation, such as alkenes or other benzyl ethers.
Alternative methods for N-debenzylation have been developed to address this limitation. A tunable method using N-iodosuccinimide (NIS) has been reported for the selective mono- or di-debenzylation of benzylamino alcohols. capes.gov.br The outcome of the reaction can be controlled by the stoichiometry of NIS and the presence of water. capes.gov.br
Once the primary or secondary amine is obtained, it can be further functionalized to create a wide array of derivatives. Common reactions include:
N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides to introduce new substituents on the nitrogen atom. mdpi.com
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Formation of Schiff Bases: Condensation with aldehydes or ketones to form imines.
These derivatization reactions are essential for creating chiral ligands with specific steric and electronic properties for asymmetric catalysis.
Design and Synthesis of Conformationally Restricted Analogues
Introducing conformational rigidity into a molecule can have profound effects on its reactivity and selectivity in chemical transformations. By locking the molecule into a specific conformation, it is possible to enhance its stereodirecting ability. Several strategies have been employed to create conformationally restricted analogues of (S)-2-(N,N-Dibenzylamino)-3-methylbutanol.
One common approach is to incorporate the backbone of the amino alcohol into a cyclic system. This can be achieved through intramolecular reactions. For example, the hydroxyl group and a suitably functionalized side chain could be cyclized to form a heterocyclic ring.
Another strategy involves the synthesis of analogues with bulky substituents that restrict bond rotation. For instance, replacing the isobutyl group with a tert-butyl or a neopentyl group would significantly hinder rotation around the Cα-Cβ bond.
The synthesis of cyclic derivatives often involves multi-step sequences. For example, a derivative of the amino alcohol could be prepared with a terminal olefin on the side chain, which could then undergo a ring-closing metathesis reaction to form a cyclic structure. The synthesis of conformationally restricted diamines and amino alcohols is an active area of research, with many building blocks being designed for use in medicinal chemistry and drug discovery. nih.govnih.gov
Exploration of Stereoisomers and Their Comparative Reactivity
The stereochemistry of (S)-2-(N,N-Dibenzylamino)-3-methylbutanol is central to its utility in asymmetric synthesis. The exploration of its stereoisomers, particularly the (R)-enantiomer, is important for understanding the role of chirality in its applications.
The (R)-enantiomer, (R)-2-(N,N-Dibenzylamino)-3-methylbutanol, can be synthesized starting from (R)-valine, following the same synthetic pathway as for the (S)-enantiomer. The availability of both enantiomers allows for a direct comparison of their reactivity and selectivity in various chemical reactions.
Such comparative studies are essential for elucidating the mechanism of asymmetric induction. For example, when used as chiral auxiliaries or ligands in a reaction, the (S)- and (R)-enantiomers should ideally lead to the formation of opposite enantiomers of the product. The extent to which this is achieved provides insight into the efficiency of the chiral transfer process.
Kinetic studies on the esterification of N,N-dialkylamino alcohols have shown that the rate of reaction can be influenced by the stereochemical arrangement of the amino and hydroxyl groups. researchgate.net For instance, the ability of the amino group to activate the carboxylic acid through hydrogen bonding is dependent on the relative orientation of the functional groups, which is dictated by the stereochemistry of the molecule. researchgate.net While direct comparative kinetic studies on the stereoisomers of 2-(N,N-Dibenzylamino)-3-methylbutanol are not extensively reported, the principles from related systems suggest that their reactivity would differ based on their stereochemical configuration.
The following table lists the stereoisomers of 2-(N,N-Dibenzylamino)-3-methylbutanol and their precursors.
| Stereoisomer | Precursor Amino Acid |
| (S)-2-(N,N-Dibenzylamino)-3-methylbutanol | (S)-Valine |
| (R)-2-(N,N-Dibenzylamino)-3-methylbutanol | (R)-Valine |
The systematic study of these stereoisomers and their derivatives continues to be a fruitful area of research, leading to the development of more effective and versatile tools for asymmetric synthesis.
Computational and Theoretical Studies on S 2 N,n Dibenzylamino 3 Methylbutanol and Its Reactivity
Density Functional Theory (DFT) Calculations for Conformational Analysis and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. researchgate.netnih.govnih.govescholarship.org In the context of (S)-2-(N,N-Dibenzylamino)-3-methylbutanol, DFT calculations are crucial for determining the most stable conformations of the molecule and its complexes, as well as for understanding its electronic properties.
Conformational analysis through DFT allows for the identification of low-energy conformers of the amino alcohol. This is achieved by systematically rotating the single bonds and calculating the corresponding energies. The relative energies of these conformers are critical, as the catalytic activity and stereoselectivity often depend on the specific geometry adopted by the ligand in the transition state. For a molecule with multiple rotatable bonds, such as the C-C and C-N bonds in the backbone and the bonds connecting the benzyl (B1604629) groups, a multitude of conformations are possible. DFT calculations can help to identify the most populated and energetically favorable conformations that are likely to participate in the catalytic cycle.
Furthermore, DFT provides detailed information about the electronic structure, including the distribution of electron density, molecular orbital energies (HOMO and LUMO), and atomic charges. escholarship.org This information is vital for understanding the reactivity of the molecule. For instance, the location of the HOMO can indicate the site of nucleophilic attack, while the LUMO can indicate the site of electrophilic attack. The calculated atomic charges on the nitrogen and oxygen atoms provide insight into their Lewis basicity and their ability to coordinate with metal centers or other reactants.
Table 1: Representative DFT-Calculated Properties for a Model β-Amino Alcohol System
| Property | Calculated Value | Significance |
| Relative Conformational Energy | 0.0 kcal/mol (Global Minimum) | Identifies the most stable three-dimensional structure. |
| HOMO Energy | -6.5 eV | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | -0.8 eV | Relates to the electron affinity and electron-accepting ability. |
| N Atom Mulliken Charge | -0.45 e | Indicates the Lewis basicity and coordination strength of the nitrogen. |
| O Atom Mulliken Charge | -0.62 e | Indicates the Lewis basicity and proton affinity of the oxygen. |
Note: The data in this table is illustrative for a generic β-amino alcohol and not specific to (S)-2-(N,N-Dibenzylamino)-3-methylbutanol.
Molecular Dynamics Simulations for Mechanistic Insights and Reactive Pathways
Molecular Dynamics (MD) simulations offer a means to study the time-dependent behavior of molecular systems, providing a dynamic picture of reaction mechanisms and pathways. escholarship.orgnih.govcarlroth.comresearchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual atoms over time, revealing the intricate details of conformational changes, solvent effects, and the formation and breaking of bonds during a chemical reaction.
For the catalytic cycle involving (S)-2-(N,N-Dibenzylamino)-3-methylbutanol, MD simulations can be employed to explore the entire reactive landscape. This includes the initial binding of the reactants to the catalyst, the formation of the transition state, and the final release of the product. These simulations can help to identify key intermediates and transition states that are not easily accessible through experimental methods.
Table 2: Typical Parameters Investigated in MD Simulations of Catalytic Systems
| Parameter | Description | Insights Gained |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Assesses the stability of the simulated system over time. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding matter varies as a function of distance from a point. | Characterizes the coordination of reactants and solvent molecules around the catalyst. chemrxiv.org |
| Potential of Mean Force (PMF) | The free energy profile along a chosen reaction coordinate. | Identifies transition states and intermediates, and calculates activation energy barriers. escholarship.org |
| Hydrogen Bond Analysis | Identifies and quantifies the formation and lifetime of hydrogen bonds. | Elucidates the role of hydrogen bonding in stabilizing transition states and intermediates. chemrxiv.org |
Note: This table represents typical parameters and insights from MD simulations and is not based on specific data for (S)-2-(N,N-Dibenzylamino)-3-methylbutanol.
Quantitative Structure-Activity Relationship (QSAR) Investigations for Stereocontrol Enhancement
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. acs.org In the context of asymmetric catalysis, this approach, often referred to as Quantitative Structure-Enantioselectivity Relationship (QSER), is used to correlate the structural features of chiral catalysts with the enantiomeric excess (ee) of the product.
For a series of β-amino alcohol ligands, including analogs of (S)-2-(N,N-Dibenzylamino)-3-methylbutanol, QSAR models can be developed to predict their stereodirecting ability. This involves generating a set of molecular descriptors for each ligand that quantify various aspects of their structure, such as steric bulk, electronic properties, and hydrophobicity. These descriptors are then used to build a statistical model that can predict the enantioselectivity of the reaction.
The insights gained from QSAR models can be invaluable for the rational design of new and improved catalysts. By identifying the key structural features that are most influential in determining stereoselectivity, it becomes possible to design new ligands with enhanced performance. For example, if a QSAR model indicates that a particular steric parameter is highly correlated with enantioselectivity, new ligands can be synthesized with modified substituents to optimize this parameter.
Prediction of Stereoselectivity and Reaction Outcomes Through Computational Modeling
A common approach involves calculating the energies of the transition states leading to the different stereoisomers of the product. According to transition state theory, the ratio of the products is determined by the difference in the free energies of the corresponding transition states. By accurately calculating these energy differences, it is possible to predict the enantiomeric excess of the reaction. DFT calculations are often used for this purpose, as they can provide reliable energies for transition state structures.
Computational modeling can also be used to investigate the influence of various reaction parameters, such as the solvent, temperature, and the nature of the reactants, on the stereoselectivity. This allows for a more comprehensive understanding of the reaction and can guide the optimization of the reaction conditions to achieve the desired stereochemical outcome.
Rational Design of Enhanced Chiral Systems Based on Theoretical Frameworks
The knowledge gained from computational and theoretical studies provides a solid foundation for the rational design of new and improved chiral catalysts. nih.gov By understanding the key factors that govern the reactivity and stereoselectivity of existing catalysts like (S)-2-(N,N-Dibenzylamino)-3-methylbutanol, it is possible to propose modifications to the ligand structure that are likely to lead to enhanced performance.
This rational design process often involves an iterative cycle of computational modeling and experimental validation. New ligand structures are first designed in silico and their potential performance is evaluated using the computational methods described above. The most promising candidates are then synthesized and their catalytic activity is tested experimentally. The experimental results can then be used to refine the computational models, leading to a more accurate and predictive theoretical framework. This synergistic approach between theory and experiment has proven to be a powerful strategy for the development of highly effective chiral catalysts for a wide range of asymmetric transformations. researchgate.netacs.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes to enantiomerically pure (S)-2-(N,N-Dibenzylamino)-3-methylbutanol?
- Methodology : The compound is typically synthesized via a multi-step sequence starting from chiral amino acids. For example, (S)-phenylalanine can be N,N-dibenzylated, followed by esterification and reduction. A key step involves the reduction of benzyl (S)-2-(N,N-dibenzylamino)-3-methylbutanoate using lithium aluminum hydride (LiAlH4) in anhydrous ether under argon, yielding the alcohol with >99% enantiomeric purity .
- Critical Considerations : Use freshly distilled solvents to avoid hydrolysis of LiAlH4. Monitor reaction progress via TLC (hexane/ethyl acetate 95:5) and confirm enantiopurity by HPLC with a chiral stationary phase (e.g., Chiralcel OD-H column; heptane/2-propanol 90:10) .
Q. How can researchers verify the stereochemical integrity of (S)-2-(N,N-Dibenzylamino)-3-methylbutanol?
- Methodology :
- Optical Rotation : Measure [α]D<sup>20</sup> (e.g., +35.6° in CH2Cl2 at c = 1.91) .
- HPLC Analysis : Use chiral columns (e.g., Chiralcel OD-H) with a mobile phase of heptane/2-propanol (90:10) to confirm >99% enantiomeric excess .
- NMR Spectroscopy : Analyze splitting patterns in <sup>1</sup>H NMR (e.g., AB systems for N-CH2 groups at δ 3.48–3.92 ppm) .
Q. What purification strategies are effective for isolating (S)-2-(N,N-Dibenzylamino)-3-methylbutanol?
- Methodology :
- Flash Chromatography : Use silica gel (230–400 mesh) with hexane/ethyl acetate gradients (e.g., 95:5 for intermediates).
- Recrystallization : Hexane or hexane/toluene mixtures yield high-purity crystals (m.p. 67–69°C) .
- Data Table :
| Purification Method | Solvent System | Purity (%) | Yield (%) |
|---|---|---|---|
| Flash Chromatography | Hexane/EtOAc 95:5 | ≥95 | 75–87 |
| Recrystallization | Hexane | ≥99 | 70–85 |
Advanced Research Questions
Q. How does (S)-2-(N,N-Dibenzylamino)-3-methylbutanol participate in diastereoselective C–C bond-forming reactions?
- Methodology : The compound acts as a chiral aldehyde precursor via Swern oxidation (oxalyl chloride/DMSO at −78°C). The resulting aldehyde undergoes reactions with Grignard reagents, enolates, or sulfur ylides under non-chelation control, achieving 90–99% diastereoselectivity. The stereochemical outcome aligns with the Felkin-Anh model .
- Example : Reaction with RMgX yields anti-Felkin products when bulky substituents are present.
Q. What strategies mitigate racemization during derivatization of (S)-2-(N,N-Dibenzylamino)-3-methylbutanol?
- Methodology :
- Low-Temperature Handling : Perform oxidations below −78°C to prevent epimerization.
- Avoid Protic Solvents : Use dichloromethane or ethers instead of alcohols/water during aldehyde formation .
- Data Table :
| Condition | Racemization Risk | Recommended Protocol |
|---|---|---|
| Swern Oxidation | High | −78°C, anhydrous DMSO |
| Grignard Addition | Low | RT, ether solvents |
Q. How can researchers elucidate structure-activity relationships (SAR) for derivatives of this compound in drug design?
- Methodology :
Derivatization : Modify the hydroxyl group (e.g., esterification, oxidation to ketones) or replace the dibenzylamine with other protecting groups.
Biological Assays : Test analogs for receptor binding (e.g., GPCRs) or enzyme inhibition using radioligand assays or SPR.
Computational Modeling : Perform docking studies with AutoDock Vina to predict binding modes .
- Key Finding : Bulkier N-substituents enhance metabolic stability but may reduce solubility.
Contradictions and Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
